molecular formula C27H31N3O2S B2698192 N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE CAS No. 925079-36-3

N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B2698192
CAS No.: 925079-36-3
M. Wt: 461.62
InChI Key: KHNBWUFJJMTDJK-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-yl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a structurally complex thienopyridine carboxamide derivative. Its core structure comprises a thieno[2,3-b]pyridine ring system substituted at positions 3 (amino), 4 (methoxymethyl), and 6 (methyl). The carboxamide group at position 2 is linked to a 4-(adamantan-1-yl)phenyl moiety, introducing significant lipophilicity and steric bulk. Adamantane, a diamondoid hydrocarbon, is known for enhancing metabolic stability and membrane permeability in drug design . The methoxymethyl group at position 4 may improve aqueous solubility relative to more hydrophobic substituents, while the methyl group at position 6 provides minimal steric hindrance.

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2S/c1-15-7-19(14-32-2)22-23(28)24(33-26(22)29-15)25(31)30-21-5-3-20(4-6-21)27-11-16-8-17(12-27)10-18(9-16)13-27/h3-7,16-18H,8-14,28H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNBWUFJJMTDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is in the field of anticancer research . Adamantane derivatives, including those similar to N-[4-(adamantan-1-yl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, have been shown to exhibit potent anticancer properties.

Case Studies:

  • A study highlighted the effectiveness of adamantane derivatives as sphingosine kinase inhibitors, which are crucial in cancer therapy. The compound N-(pyridin-4-ylmethyl)adamantane-1-carboxamide was approved for treating advanced solid tumors due to its anticancer activity .
  • Another investigation into thiosemicarbazide derivatives, which include adamantane structures, demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic benefits .

Antimicrobial and Anti-inflammatory Properties

Beyond anticancer applications, compounds with adamantane structures have been recognized for their antimicrobial and anti-inflammatory activities.

Research Findings:

  • A series of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited potent antibacterial effects, suggesting a promising avenue for developing new antimicrobial agents .
  • Additionally, certain adamantane derivatives have been reported to possess anti-inflammatory properties, effectively reducing inflammation in experimental models .

Mechanistic Insights and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound.

Key Insights:

  • The presence of the adamantane moiety significantly enhances biological activity due to its unique steric and electronic properties. This has been evidenced in various studies where modifications to the adamantane core resulted in altered pharmacological profiles .

Drug Design and Development

The compound is also relevant in drug design due to its favorable pharmacokinetic properties.

Pharmacokinetic Profile:

  • Studies utilizing computational methods such as SwissADME have indicated that derivatives of this compound exhibit satisfactory drug-like properties, making them suitable candidates for further development in therapeutic applications .

Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityEffective against various cancer cell lines; potential as sphingosine kinase inhibitors ,
Antimicrobial ActivityPotent against Gram-positive and Gram-negative bacteria
Anti-inflammatoryDemonstrated efficacy in reducing inflammation in preclinical models
Drug DesignFavorable pharmacokinetic properties suitable for therapeutic development

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Analysis

Key Structural Differences

The compound is compared below with two structurally related analogs:

Table 1: Structural Comparison
Position/Group Target Compound 6-(1-Adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 2-Amino-5-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[4-(pyrrolidin-1-ylmethyl)pyridin-3-yl]pyridine-3-carboxamide
Core Heterocycle Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Pyridine
Position 3 Amino Amino Amino
Position 4 Methoxymethyl (CH₂OCH₃) Trifluoromethyl (CF₃) 4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl
Position 6 Methyl 1-Adamantyl N/A (Pyridine core)
Carboxamide Group N-[4-(Adamantan-1-yl)phenyl] N-(4-Methoxyphenyl) N-[4-(Pyrrolidin-1-ylmethyl)pyridin-3-yl]
Molecular Weight ~550 (estimated) ~600 (estimated) 535.66

Functional Implications

Thienopyridine vs.

Position 4 Substituents :

  • The methoxymethyl group in the target compound balances solubility and steric effects, whereas the trifluoromethyl group in the analog increases electronegativity and resistance to oxidative metabolism .
  • The 4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl group in enhances solubility via sulfonyl and piperazinyl hydrogen-bonding motifs .

Carboxamide Linkage :

  • The 4-(adamantan-1-yl)phenyl group in the target compound maximizes lipophilicity, favoring blood-brain barrier penetration. In contrast, the 4-methoxyphenyl group in prioritizes moderate solubility, and the pyrrolidinylmethylpyridinyl group in facilitates charged interactions .
Table 2: Hypothetical Physicochemical Properties
Property Target Compound Compound Compound
LogP ~5.2 ~6.1 ~3.8
Solubility (mg/mL) 0.05 0.01 1.2
Molecular Weight ~550 ~600 535.66

Biological Activity

N-[4-(Adamantan-1-yl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its thieno[2,3-b]pyridine core, which is known for diverse therapeutic applications. The structural complexity introduced by the adamantane moiety and other substituents enhances its potential for various biological interactions.

Molecular Structure

  • Chemical Formula : C19H24N2O2S
  • Molecular Weight : 336.47 g/mol
  • CAS Number : 925079-36-3

Physical Properties

PropertyValue
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The primary mechanism involves the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), which plays a crucial role in cell signaling pathways related to cancer cell growth and survival .
    • The compound's structure allows it to interact with multiple molecular targets, potentially modulating pathways involved in tumor progression and metastasis.
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound significantly reduces cell viability in breast cancer cell lines (e.g., MDA-MB-231 and MCF-7). The treatment resulted in a decrease in cancer stem cell fractions and altered metabolic profiles favoring apoptosis over proliferation .
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of this compound against induced tumors. Results indicate a significant reduction in tumor size and improved survival rates compared to control groups .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay across several human tumor cell lines. The findings suggested an IC50 value below 10 µM for several tested cell lines, indicating high potency against cancer cells .

Case Study 1: Breast Cancer

A study focused on the effects of the compound on MDA-MB-231 breast cancer cells showed that treatment led to a significant decrease in cell viability and induced apoptosis via upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins.

Case Study 2: Hepatocellular Carcinoma (HCC)

In a model of HCC induced by thioacetamide, administration of the compound resulted in reduced serum levels of liver enzymes (ALT, AST) and α-fetoprotein, indicating hepatoprotective effects alongside anticancer activity. Histopathological evaluations confirmed reduced tumorigenesis and inflammation in liver tissues .

Research Findings Summary Table

Study FocusCell Line/ModelKey Findings
Anticancer ActivityMDA-MB-231Significant reduction in viability; apoptosis induction
Hepatocellular CarcinomaRat modelDecreased liver enzyme levels; reduced tumor size
Mechanism ExplorationVariousInhibition of PI-PLC; modulation of signaling pathways

Q & A

Q. What are the key synthetic challenges in preparing the adamantane-containing thienopyridine core of this compound?

The adamantane group introduces steric hindrance, complicating coupling reactions at the 4-phenyl position. A validated approach involves using palladium-catalyzed cross-coupling to attach the adamantane moiety, as seen in analogous adamantane-functionalized heterocycles . Critical steps include:

  • Pre-functionalization of the adamantane unit with a leaving group (e.g., bromide) for Suzuki-Miyaura coupling.
  • Optimization of reaction temperature (80–100°C) and ligand selection (e.g., SPhos) to enhance yield .
  • Post-coupling purification via column chromatography to isolate the product from biphenyl byproducts.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.6–2.2 ppm (adamantane protons), δ 3.3–3.5 ppm (methoxymethyl group), and δ 6.5–8.0 ppm (aromatic protons) confirm substituent integration .
  • ¹³C NMR : Signals for the carboxamide carbonyl (~170 ppm) and thienopyridine carbons (100–160 ppm) validate the core structure.
    • Mass Spectrometry (ESI-MS) : A molecular ion peak matching the exact mass (e.g., m/z 505.2 for C₂₉H₃₃N₃O₂S⁺) ensures molecular integrity .

Q. How can researchers mitigate acid sensitivity during synthesis, as observed in related adamantane derivatives?

Adamantane-containing intermediates are prone to acid-catalyzed decomposition. Strategies include:

  • Using non-acidic solvents (e.g., THF or DCM) during reactions.
  • Avoiding prolonged exposure to protic acids; replace with mild Lewis acids (e.g., ZnCl₂) if necessary .

Advanced Research Questions

Q. What mechanistic insights explain low yields in the Janssen reaction sequence for analogous carboxamides?

The Janssen reaction’s inefficiency arises from:

  • Competitive side reactions : Nucleophilic attack at the adamantane group instead of the desired carbonyl carbon.
  • Steric effects : Bulky adamantane hinders reagent access to the reaction site.
  • Solution : Use bulky base additives (e.g., DIPEA) to deprotonate intermediates selectively, improving regioselectivity .

Q. How do structural modifications (e.g., methoxymethyl vs. methyl groups) influence the compound’s reactivity in cross-coupling reactions?

A comparative study of derivatives reveals:

SubstituentReaction Yield (%)Side Products (%)
Methoxymethyl6218
Methyl7512
The methoxymethyl group’s electron-donating nature slows oxidative addition in Pd-catalyzed reactions, reducing yield. Switching to electron-withdrawing groups (e.g., CF₃) may enhance efficiency .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thienopyridine carboxamides?

Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations.
  • Epimerization : Chiral centers in the carboxamide moiety may racemize under physiological conditions, altering target binding.
  • Recommendation : Standardize assay protocols and conduct chiral HPLC analysis to verify stereochemical stability .

Methodological Guidance

Designing a protocol for evaluating the compound’s stability under physiological conditions:

  • Step 1 : Prepare simulated physiological buffer (pH 7.4, 37°C).
  • Step 2 : Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Step 3 : Identify degradation products using LC-MS and compare to synthetic standards .

Optimizing catalytic systems for reductive cyclization of nitro precursors:

  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, and Ni-based catalysts with formic acid as a CO surrogate.
  • Key Result : Pd/C (10 wt%) in DMF at 120°C achieves 85% cyclization efficiency, minimizing nitro group over-reduction .

Data Contradiction Analysis

Addressing conflicting reports on the compound’s solubility in aqueous vs. organic solvents:

  • Contradiction : Some studies report >10 mg/mL in DMSO, while others note <1 mg/mL in water.
  • Resolution : The compound forms micelles in water, artificially inflating solubility measurements. Use dynamic light scattering (DLS) to detect aggregates and revise solubility values .

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